molecular formula C22H26O11 B1264752 4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone

4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone

Cat. No.: B1264752
M. Wt: 466.4 g/mol
InChI Key: VCJBNRNRYLKSGX-OOBAEQHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone is a member of psoralens.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

Research on related compounds includes the study of asymmetric synthesis and stereochemistry. For instance, the non-iterative asymmetric synthesis of polyketide spiroketals, which may include similar structural motifs to the compound , has been explored. This synthesis process achieves high stereo- and enantioselectivity, crucial in creating compounds with specific biological activities (Meilert, Pettit, & Vogel, 2004).

Photodegradation Studies

The compound's related structures have been studied for their photodegradation properties. For example, research on the photooxygenation and ozonolysis of 4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one, which shares a part of the chemical structure, contributes to understanding the photodegradation behavior of such compounds (Atta, Hishmat, & Wamhoff, 1993).

Synthesis of Related Structures

Synthetic methods for creating compounds with similar structures have been explored, providing insights into potential applications of the compound . Research into the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol demonstrates the advancement in synthetic techniques (Liu, Li, Lu, & Miao, 2008).

Antimicrobial Applications

The study of antimicrobial activities in structurally related compounds indicates potential applications in this area. For instance, the synthesis and antimicrobial screening of derivatives such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one show that these compounds can exhibit antimicrobial properties (Mulwad & Hegde, 2009).

Cytotoxicity Studies

Cytotoxicity studies on similar structures suggest potential in cancer research. Compounds like phelligridins, which are cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, have shown in vitro cytotoxicity against various human cancer cell lines (Mo et al., 2004).

Properties

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

4-[(2S)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C22H26O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-23)32-21)15(24)9-30-20-10-3-4-16(25)31-13(10)7-12-11(20)5-6-29-12/h3-7,14-15,17-19,21,23-24,26-28H,8-9H2,1-2H3/t14-,15+,17-,18+,19-,21+/m1/s1

InChI Key

VCJBNRNRYLKSGX-OOBAEQHESA-N

Isomeric SMILES

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone
Reactant of Route 2
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone
Reactant of Route 3
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone
Reactant of Route 4
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone
Reactant of Route 5
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone
Reactant of Route 6
4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.